Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate
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Overview
Description
Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate is an organic compound with the molecular formula C18H17NO3 It is a derivative of benzoic acid and contains a phenylbutenyl group attached to the amino group of the benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with 3-oxo-2-phenylbut-1-en-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylbutenyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]thiophene-2-carboxylate
- Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate
- 3-Phenylbut-1-ene
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
methyl 3-[(3-oxo-2-phenylbut-1-enyl)amino]benzoate |
InChI |
InChI=1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3 |
InChI Key |
ZYPULQPOHGTJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CNC1=CC=CC(=C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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